(R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone

Chiral resolution Stereospecific synthesis Enantiomeric differentiation

(R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone is a chiral chloroacetamide featuring an (R)-configured 3-hydroxypyrrolidine ring N-acylated with a chloroacetyl group. With a molecular formula of C₆H₁₀ClNO₂ and a molecular weight of 163.6 g/mol, it belongs to the class of N-chloroacetyl-pyrrolidines.

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
Cat. No. B8014750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone
Molecular FormulaC6H10ClNO2
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C(=O)CCl
InChIInChI=1S/C6H10ClNO2/c7-3-6(10)8-2-1-5(9)4-8/h5,9H,1-4H2/t5-/m1/s1
InChIKeyOGWOVTRJCWWTOT-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone: Chiral Chloroacetamide Building Block for Stereospecific Synthesis


(R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone is a chiral chloroacetamide featuring an (R)-configured 3-hydroxypyrrolidine ring N-acylated with a chloroacetyl group . With a molecular formula of C₆H₁₀ClNO₂ and a molecular weight of 163.6 g/mol, it belongs to the class of N-chloroacetyl-pyrrolidines . The compound is catalogued in the PubChem database under CID 58168394 and is commercially available as a research-chemical intermediate . Its dual electrophilic (chloroacetyl) and nucleophilic (hydroxyl) functionality, combined with defined (R)-stereochemistry at the pyrrolidine 3-position, distinguishes it from the racemic mixture (CAS 1344314-23-3), the (S)-enantiomer (CAS 1628265-21-3), and the des-hydroxy analog 1-(chloroacetyl)pyrrolidine (CAS 20266-00-6) .

Stereochemistry
Defined (R)-configuration for stereochemical-control study fit
Functionality
Dual electrophilic chloroacetyl and nucleophilic hydroxyl groups for derivatization
Sourcing Specificity
Distinct from racemate and (S)-enantiomer; requires enantiopure procurement

Why (R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone Cannot Be Replaced by Racemic or Des-Hydroxy Analogs


Generic substitution of (R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone with the racemic mixture (CAS 1344314-23-3), the (S)-enantiomer (CAS 1628265-21-3), or the des-hydroxy analog 1-(chloroacetyl)pyrrolidine (CAS 20266-00-6) fails on two critical grounds. First, the (R)-configuration of the 3-hydroxyl group determines the stereochemical outcome of all downstream chiral derivatizations; use of the racemate or opposite enantiomer introduces an unwanted stereoisomer that may exhibit divergent target binding . Although direct comparative IC₅₀ data for the isolated (R)-enantiomer versus (S)-enantiomer is absent from publicly available non-vendor sources, the well-established principle of stereochemistry-dependent pharmacology in pyrrolidine-based therapeutics—exemplified by darifenacin and carbapenem intermediates—applies at the class level [1]. Second, the 3-hydroxyl group provides a hydrogen-bond donor/acceptor site absent in 1-(chloroacetyl)pyrrolidine, altering both physicochemical properties (logP, solubility) and the potential for target engagement. The quantitative evidence below substantiates these differentiation axes.

Racemate or (S)-enantiomer introduces unwanted stereoisomer; stereochemical outcome may differ and may not transfer directly.
Des-hydroxy analog lacks hydrogen-bond donor/acceptor; physicochemical properties and target-engagement profile may shift.

(R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone: Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Identity: (R)-Enantiomer vs. (S)-Enantiomer – Independent CAS Registration Confirms Distinct Chemical Entity Status

The (R)-enantiomer and (S)-enantiomer of 2-chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone are registered as chemically distinct entities with separate CAS numbers, confirming they are not interchangeable. The (S)-enantiomer is assigned CAS 1628265-21-3 and is commercially listed as a distinct catalog item (A2B Chem Cat# BH78474), while the racemic mixture carries CAS 1344314-23-3 . Although the (R)-enantiomer's unique CAS number is not independently confirmed from non-excluded public databases, the existence of separate (S)-enantiomer and racemate CAS entries establishes a regulatory and procurement framework in which stereochemical identity is a material differentiator. In practice, any downstream chiral application—such as asymmetric catalysis, chiral resolution, or stereospecific drug intermediate synthesis—requires the (R)-configured compound specifically .

Stereochemical identity
Class-level
Separate CAS for (S)-enantiomer (1628265-21-3) and racemate (1344314-23-3); (R)-enantiomer CAS not independently confirmed
Supports procurement differentiation for chiral workflows
Verify (R)-enantiomer identity with supplier-provided analytical data
Chiral resolution Stereospecific synthesis Enantiomeric differentiation

Bioactivity Profile: 17β-HSD1 Inhibition by Racemate Provides Baseline for Enantiomer-Specific Investigations

The racemic mixture 2-chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone (CAS 1344314-23-3) has a reported IC₅₀ of 1,130 nM against human placental cytosolic 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), as measured using [³H]-estrone (E1) as substrate with HPLC analysis, and an IC₅₀ of 307 nM against human placental microsomal 17β-HSD2 [1]. These data points, curated in BindingDB (BDBM50357462 / CHEMBL1917898) and sourced from Saarland University via ChEMBL, provide the only publicly available, database-curated enzyme inhibition values for this compound class. The (R)-enantiomer-specific activity has not been separately reported in public databases; however, the racemate's micromolar 17β-HSD1 activity establishes a quantifiable baseline against which enantiomer-resolved potency can be benchmarked [1].

17β-HSD1 inhibition
Reported
Racemate IC₅₀ = 1,130 nM (17β-HSD1); (R)-enantiomer: not reported
Provides baseline for enantiomer-resolved SAR investigations
Data from Saarland University / ChEMBL; assay: [³H]E1, HPLC
17β-HSD1 inhibition Steroidogenesis Breast cancer research

Hydroxyl Group Functionality: Physicochemical Differentiation from Des-Hydroxy Analog 1-(Chloroacetyl)pyrrolidine

The presence of the 3-hydroxyl group on the pyrrolidine ring differentiates (R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone from the simpler analog 1-(chloroacetyl)pyrrolidine (CAS 20266-00-6, MW 147.60 g/mol, C₆H₁₀ClNO) . The hydroxyl group adds 16 atomic mass units (molecular weight increase from 147.60 to 163.6 g/mol: +10.8%) and introduces one hydrogen bond donor and one additional hydrogen bond acceptor, altering the compound's predicted logP, aqueous solubility, and capacity for target-directed hydrogen bonding . While direct experimental comparative solubility or logP data are not available from non-excluded sources, the structural difference is unambiguous: the hydroxyl-bearing compound can engage in hydrogen-bond networks unavailable to the des-hydroxy analog, which is a critical consideration in fragment-based drug design and bioconjugation chemistry where the hydroxyl serves as a derivatization handle .

Hydroxyl group contribution
Class-level
ΔMW = +16 g/mol (+10.8%); HBD +1, HBA +1 vs. des-hydroxy analog
Enables hydrogen-bond interactions and derivatization; properties not measured
Experimental solubility or logP data not available
Hydrogen bonding Solubility modulation Physicochemical differentiation

Commercial Purity Benchmark: Racemate Available at 98% Purity from Independent Vendor

The racemic 2-chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone (CAS 1344314-23-3) is commercially available at 98% purity from Shanghai Haohong Biomedical (Leyan, Product No. 1812536) and at a minimum of 95% purity from CymitQuimica (Ref. 3D-UDC31423) . The 98% purity specification from Leyan establishes a verifiable quality benchmark for this compound class. For the (R)-enantiomer specifically, purity specifications are not independently available from non-excluded public sources; however, the racemate's documented 98% purity provides a minimum expectation for enantiopure material quality . Enantiopure procurement should additionally require specification of enantiomeric excess (ee) or optical rotation, parameters that are standard for chiral intermediates but not publicly disclosed for this compound.

Purity benchmark
Supporting evidence
Racemate purity: 98% (Leyan); (R)-enantiomer purity not independently disclosed
Racemate 98% sets procurement quality expectation; verify enantiopurity
Vendor-specified purity; analytical method not disclosed; ee data required for (R)-enantiomer
Purity specification Quality control Procurement benchmark

Recommended Application Scenarios for (R)-2-Chloro-1-(3-hydroxypyrrolidin-1-yl)ethanone Based on Evidence


Stereospecific Synthesis of Chiral Pyrrolidine-Derived Pharmaceuticals

The defined (R)-stereochemistry at the pyrrolidine 3-position makes this compound the required starting material for synthesis of (R)-configured drug candidates, including analogs of darifenacin (M3 receptor antagonist) and carbapenem antibiotics, where the 3-hydroxypyrrolidine motif is pharmacophoric . Substitution with the racemate (CAS 1344314-23-3) would introduce 50% of the unwanted (S)-enantiomer, necessitating costly chiral resolution steps downstream. Procurement of the (R)-enantiomer specifically avoids this inefficiency in medicinal chemistry and process chemistry workflows.

17β-HSD1 Structure–Activity Relationship (SAR) Studies in Steroid-Dependent Disease Research

The racemic compound's documented 17β-HSD1 inhibition (IC₅₀ = 1,130 nM) and 17β-HSD2 inhibition (IC₅₀ = 307 nM) justify enantiomer-resolved SAR investigations to determine whether the (R)-enantiomer alone drives the observed inhibition or whether stereochemistry modulates target selectivity [1]. Given 17β-HSD1's role in estradiol biosynthesis and its relevance to breast cancer and endometriosis, the enantiopure compound enables studies that the racemate cannot support, particularly for assessing stereochemistry-dependent off-target effects against related short-chain dehydrogenase/reductase enzymes.

Chiral Building Block for Bioconjugation and Chemical Probe Synthesis

The compound's dual functionality—electrophilic chloroacetyl group (reacts with thiols and amines) and chiral hydroxyl group (available for esterification, etherification, or oxidation)—enables its use as a heterobifunctional linker or scaffold for constructing chiral chemical probes . The hydroxyl group provides a derivatization handle absent in 1-(chloroacetyl)pyrrolidine, allowing introduction of fluorophores, affinity tags, or pharmacophores at the 3-position while preserving stereochemical integrity for target engagement studies.

Enantioselective Chromatography Method Development and Chiral Purity Analysis

The (R)-enantiomer serves as an authentic reference standard for developing chiral HPLC or SFC methods to determine enantiomeric purity of synthesized batches or to monitor enantiomeric excess in asymmetric synthetic routes. The independent CAS registry of the (S)-enantiomer (1628265-21-3) and racemate (1344314-23-3) confirms that chiral separation methods are analytically meaningful and regulatorily relevant for quality control in pharmaceutical intermediate production .

Application
Selection Property
Validation Focus
Stereospecific synthesis of chiral pyrrolidine-derived research compounds
Chiral (R)-configuration control
Verify enantiomeric purity and stereochemical integrity in downstream products
17β-HSD1 SAR and steroidogenesis model research
Enantiopure (R)-configured probe
Determine enantiomer-specific inhibition against racemate baseline
Chiral bioconjugation and chemical probe assembly
Dual electrophilic/nucleophilic functionality
Confirm reactivity and stereochemical retention at conjugation site
Chiral HPLC/SFC method development
Defined (R)-enantiomer reference standard
Establish chiral separation and ee determination for quality control
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